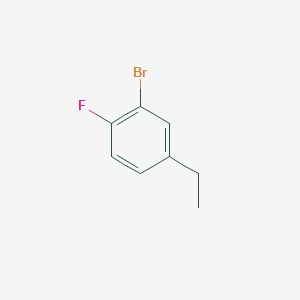

2-Bromo-4-ethyl-1-fluorobenzene

Description

Halogenated aromatic compounds are organic molecules where one or more hydrogen atoms on a benzene (B151609) ring have been replaced by a halogen, such as fluorine, chlorine, bromine, or iodine. This substitution dramatically influences the electronic properties and reactivity of the aromatic ring, making these compounds highly versatile in a multitude of chemical transformations.

The importance of halogenated aromatic compounds in modern synthetic chemistry cannot be overstated. They serve as pivotal starting materials and intermediates in the synthesis of a wide array of complex organic molecules. scbt.com The carbon-halogen bond, with its unique reactivity, allows for a variety of crucial chemical transformations. scbt.com

The introduction of a halogen atom to an aromatic ring occurs through electrophilic aromatic substitution. numberanalytics.com The reactivity of the halogen follows the order: fluorine > chlorine > bromine > iodine. mt.com While fluorine is highly reactive, iodine is more challenging to introduce but is easily removed once incorporated into a molecule. mt.com

Halogenated aromatics are extensively utilized in the pharmaceutical industry for the synthesis of various drugs. numberanalytics.com They are also integral to the creation of advanced materials, including high-performance polymers and dyes. numberanalytics.com Furthermore, these compounds are useful in producing agrochemicals, refrigerants, and fire retardants. mt.com The addition of fluorine or chlorine atoms to a molecule can enhance its therapeutic potential. mt.com Organobromides and organoiodides, in particular, are valuable intermediates for adding functional groups and constructing more complex molecular architectures. mt.com

Dihalo- and tri-substituted benzene derivatives are of significant interest in chemical research due to the diverse functionalities and substitution patterns they offer. The synthesis of these molecules requires careful consideration of the directing effects of the existing substituents on the benzene ring. youtube.com For dihalogenated benzenes, the common nomenclature uses prefixes like ortho- (o-), meta- (m-), and para- (p-), while the IUPAC system employs numerical locants such as 1,2-, 1,3-, and 1,4-. ncert.nic.in

The synthesis of tri-substituted benzenes often involves a multi-step process, starting from a di-substituted benzene and considering the directing effects of the two existing groups. youtube.comyoutube.com These compounds are crucial intermediates in the synthesis of a variety of organic materials and pharmaceutical molecules. google.comnagoya-u.ac.jp The development of programmed synthesis methods for multi-substituted benzenes is an active area of research, aiming to create novel functional materials for applications in molecular electronics, nanotechnology, and bio-imaging. nagoya-u.ac.jp

2-Bromo-4-ethyl-1-fluorobenzene is a di-substituted benzene derivative that has garnered attention in specific areas of chemical research. Its structure, featuring a bromine atom, a fluorine atom, and an ethyl group on a benzene ring, provides a unique combination of reactive sites and electronic properties. This compound serves as a valuable building block in organic synthesis.

Below is a table summarizing some of the key chemical data for this compound and its isomers.

| Property | This compound | 4-Bromo-2-ethyl-1-fluorobenzene |

| Molecular Formula | C8H8BrF | C8H8BrF |

| Molecular Weight | 203.05 g/mol | 203.05 g/mol |

| CAS Number | 891843-33-7 achemblock.com | 928304-44-3 lookchem.com |

| IUPAC Name | This compound achemblock.com | 4-bromo-2-ethyl-1-fluorobenzene nih.gov |

| SMILES | CCC1=CC=C(F)C(Br)=C1 achemblock.com | CCC1=CC(Br)=C(F)C=C1 |

This table is interactive. You can sort the data by clicking on the column headers.

Research involving a similar compound, 4-bromo-1-ethyl-2-fluorobenzene, has explored its behavior in molecular switching events. Studies have investigated the action spectra of its organometallic intermediate, plotting the switching rate against bias and tunneling current to understand the electron-induced switching process. researchgate.net This type of research highlights the potential of such substituted aromatic systems in the development of molecular-scale devices.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-ethyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXWORGKEZAUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595778 | |

| Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-33-7 | |

| Record name | 2-Bromo-4-ethyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Bromo 4 Ethyl 1 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) on 2-Bromo-4-ethyl-1-fluorobenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism typically proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation known as a sigma complex (or arenium ion), followed by the removal of a proton to restore the ring's aromaticity. masterorganicchemistry.comlumenlearning.com

Directing Effects of Bromo, Fluoro, and Ethyl Substituents in EAS

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the electronic properties of the substituents already present on the ring. pressbooks.pub These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directors.

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho-, para-director . It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation, thereby stabilizing the positively charged sigma complex intermediate and increasing the reaction rate compared to benzene. libretexts.orgyoutube.com

Fluoro (-F) and Bromo (-Br) Groups: Halogens are a unique class of substituents. They are deactivating groups yet are ortho-, para-directors . libretexts.org Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and thus deactivating it towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the sigma complex for ortho and para attack. pressbooks.pubyoutube.com

When multiple substituents are present, the directing effect is generally controlled by the most powerfully activating group. youtube.comyoutube.com In the case of this compound, the ethyl group is the sole activating group, while both halogen substituents are deactivators. Consequently, the ethyl group will be the dominant directing influence.

Regioselectivity and Isomer Distribution in EAS Reactions

The position of an incoming electrophile (E⁺) on the this compound ring is determined by the cumulative directing effects of the existing substituents and steric considerations. The available positions for substitution are C3, C5, and C6.

Directing Influence:

The activating ethyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The para position is occupied by the fluorine atom.

The deactivating bromo group at C2 directs to its ortho position (C3) and its para position (C5).

The deactivating fluoro group at C1 directs to its ortho position (C6). The para position is occupied by the ethyl group.

Predicted Regioselectivity:

Position C5: This position is strongly favored. It is ortho to the activating ethyl group and para to the bromo group, representing a synergistic directing effect.

Position C3: This position is also favored, being ortho to both the ethyl and bromo groups. However, it is located between two substituents, which may introduce some steric hindrance, potentially making it a less favorable site than C5. youtube.com

Position C6: This position is ortho to the fluoro group but meta to the more powerful ethyl directing group. Therefore, substitution at this site is expected to be a minor pathway.

Based on these electronic and steric factors, the major product from an electrophilic aromatic substitution on this compound is predicted to be the one where the electrophile adds to the C5 position.

| Position of Substitution | Directing Effects | Steric Hindrance | Predicted Yield |

|---|---|---|---|

| C3 | Ortho to Ethyl (activating) Ortho to Bromo (deactivating) | Moderate (between two groups) | Minor Product |

| C5 | Ortho to Ethyl (activating) Para to Bromo (deactivating) | Low | Major Product |

| C6 | Ortho to Fluoro (deactivating) Meta to Ethyl (activating) | Low | Minor/Trace Product |

Mechanistic Insights into Halogenation and Other EAS Reactions

The mechanism for EAS reactions like halogenation involves the generation of a strong electrophile, often with the aid of a Lewis acid catalyst. libretexts.org For instance, in the bromination of benzene, FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile that the benzene ring can attack. youtube.com

For this compound, the reaction would proceed via the formation of a sigma complex. The stability of the possible intermediates dictates the regiochemical outcome.

Attack at C5: The formation of the sigma complex at this position is highly favored because the resulting positive charge can be delocalized across the ring and is stabilized by resonance donation from the bromo substituent and inductive/hyperconjugative stabilization from the ethyl group.

Attack at C3: The intermediate formed is also stabilized by the ethyl and bromo groups. However, the transition state leading to this intermediate may be higher in energy due to steric clash between the existing substituents and the incoming electrophile.

Attack at C6: The intermediate here is primarily stabilized by resonance from the fluoro substituent. It lacks the strong activating influence from the ethyl group that benefits attack at C3 and C5, making this pathway less likely. youtube.com

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Activation by Electron-Withdrawing Groups and Steric Effects

A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer complex through resonance.

This compound lacks any strong electron-withdrawing groups. The ethyl group is electron-donating, which deactivates the ring for nucleophilic attack. The bromo and fluoro groups are only weakly electron-withdrawing by induction. Therefore, the substrate is considered unactivated for classical SNAr reactions, and such reactions are not expected to occur under standard conditions. libretexts.orgnih.gov

Should a reaction be forced under extreme conditions, the steric environment around the potential leaving groups (F at C1 and Br at C2) would be a factor. The bromine atom at C2 would create some steric hindrance for a nucleophile attacking the C-F bond at C1, and the fluorine atom at C1 would similarly hinder an attack at the C-Br bond at C2.

Comparative Reactivity of Carbon-Bromine vs. Carbon-Fluorine Bonds in SNAr

In activated SNAr reactions, there is a well-established order of reactivity for halogen leaving groups: F > Cl > Br > I. nih.gov This is contrary to the trend seen in SN2 reactions, where iodide is the best leaving group.

The reason for this order lies in the rate-determining step of the SNAr mechanism: the initial nucleophilic attack to form the Meisenheimer complex. stackexchange.com

Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen. It exerts a powerful inductive effect, making the carbon atom to which it is attached (C1) significantly more electrophilic and thus more susceptible to nucleophilic attack. This effect also helps to stabilize the resulting negative charge in the Meisenheimer intermediate. nih.govstackexchange.com

Thus, if an SNAr reaction were to proceed on this compound, the kinetically favored product would result from the displacement of the fluoride (B91410) ion, not the bromide ion, due to the faster rate of formation of the corresponding Meisenheimer complex.

| Property | Carbon-Fluorine (C-F) | Carbon-Bromine (C-Br) | Implication for SNAr |

|---|---|---|---|

| Bond Energy (kJ/mol) | ~485 | ~290 savemyexams.com | C-F is stronger, making F⁻ a poorer leaving group in terms of bond strength alone. savemyexams.com |

| Electronegativity Difference | ~1.43 | ~0.41 | The higher polarity of the C-F bond makes the carbon more electrophilic, accelerating the rate-determining nucleophilic attack. stackexchange.com |

| Reactivity in SNAr | Higher | Lower | The rate is governed by the formation of the Meisenheimer complex, which is faster for C-F due to the inductive effect. nih.gov |

Addition-Elimination and Elimination-Addition (Aryne) Mechanisms in Halobenzenes

The reactivity of halobenzenes, including this compound, in nucleophilic aromatic substitution (NAS) is considerably lower than that of alkyl halides. libretexts.org However, under specific and often forcing conditions, substitution can proceed through two primary mechanisms: addition-elimination and elimination-addition. ncrdsip.com

The addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. chemistrysteps.com These groups are necessary to stabilize the intermediate carbanion, known as a Meisenheimer complex, which forms upon nucleophilic attack. chemistrysteps.com In the case of this compound, the substituents (ethyl, bromo, fluoro) are not strongly electron-withdrawing, making this pathway less favorable under standard conditions. If it were to occur, the rate-determining step would be the initial attack of the nucleophile, which temporarily disrupts the ring's aromaticity. chemistrysteps.com Interestingly, in such reactions, aryl fluorides can be more reactive than other aryl halides because the highly electronegative fluorine atom provides strong inductive stabilization to the carbanion intermediate. ncrdsip.com

The elimination-addition mechanism , on the other hand, proceeds through a highly reactive benzyne (B1209423) (or aryne) intermediate and is favored by the use of very strong bases, such as sodium amide (NaNH₂). libretexts.orgchemistrysteps.com The reaction begins with the base-catalyzed elimination of a proton and a halide ion from adjacent carbons, forming a transient triple bond within the benzene ring. almerja.com This benzyne intermediate is then rapidly attacked by a nucleophile. almerja.com For this compound, treatment with a strong base could lead to the formation of a benzyne intermediate. The subsequent addition of the nucleophile can occur at either carbon of the former triple bond, often leading to a mixture of isomeric products. libretexts.orgncrdsip.com

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations due to the differential reactivity of its C-Br and C-F bonds.

Suzuki-Miyaura Coupling for Functionalization at Bromine

The Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nobelprize.orgresearchgate.net For this compound, this reaction provides an efficient method for creating a new carbon-carbon bond at the position of the bromine atom. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst.

The reaction is highly chemoselective, targeting the more reactive C-Br bond while leaving the robust C-F bond intact. This allows for the synthesis of various functionalized 4-ethyl-1-fluorobenzene derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table presents a generalized reaction scheme for the Suzuki-Miyaura coupling of a bromo-fluorinated aromatic compound, illustrating the expected outcome for this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| This compound | R-B(OH)₂ | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃, or other base | 2-R-4-ethyl-1-fluorobenzene |

Sonogashira Coupling for Ethynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. gelest.comresearchgate.net This reaction is a primary method for synthesizing aryl-substituted alkynes. researchgate.net When applied to this compound, the Sonogashira coupling selectively functionalizes the C-Br bond, allowing for the introduction of an ethynyl (B1212043) group. The reaction is tolerant of a wide range of functional groups and proceeds under relatively mild conditions. gelest.com The chemoselectivity for the C-Br bond over the C-F bond is a key feature of this transformation.

Negishi Coupling and other Palladium-Catalyzed Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is renowned for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.orgnih.gov For this compound, the Negishi coupling offers a powerful route to introduce a wide variety of alkyl, aryl, or vinyl groups at the bromine-substituted carbon. The reaction mechanism proceeds through a standard palladium-catalyzed cross-coupling pathway, initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. wikipedia.org The use of highly active palladacycle precatalysts can enable these couplings to occur under mild conditions with low catalyst loadings. nih.gov

Chemoselectivity in Cross-Coupling of Bromo- and Fluoro-Aromatics

A defining characteristic of cross-coupling reactions on polyhalogenated aromatic substrates is chemoselectivity. In molecules like this compound, which contain both bromine and fluorine substituents, palladium-catalyzed reactions overwhelmingly occur at the carbon-bromine bond. researchgate.net This selectivity is rooted in the significant difference in bond dissociation energies and the relative rates of oxidative addition of the palladium catalyst to the carbon-halogen bonds. The C-Br bond is weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition by a low-valent palladium center.

The relative reactivity for oxidative addition typically follows the order: C-I > C-OTf > C-Br >> C-Cl >> C-F. wikipedia.org This predictable reactivity allows for the sequential and site-selective functionalization of polyhalogenated aromatics, making compounds like this compound valuable building blocks in multi-step syntheses.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| Bond | Average Bond Energy (kJ/mol) | Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~485 | Very Low |

| C-Cl | ~340 | Low |

| C-Br | ~285 | High |

| C-I | ~210 | Very High |

C-H Activation and Functionalization of the Ethyl Moiety in this compound

Beyond the reactions at its halogen sites, this compound possesses an ethyl group that offers potential for C-H activation and functionalization. The methylene (B1212753) (CH₂) protons adjacent to the aromatic ring (benzylic protons) are the most likely candidates for such transformations. These C-H bonds are weaker than the others in the ethyl group due to the resonance stabilization of the resulting benzylic radical or anion.

Direct C-H functionalization can often be achieved under radical conditions. For instance, using a radical initiator like di-tert-butyl peroxide (DTBP), it is possible to achieve site-selective C-H activation. rsc.org While specific studies on this compound are not prevalent, related research on the C-H functionalization of alkyl esters demonstrates the feasibility of activating α-hydrogens under metal-free, radical-mediated conditions. rsc.org Such a strategy could potentially be adapted to functionalize the benzylic position of the ethyl group in this compound, opening avenues for installing new functional groups directly onto the alkyl side chain.

Benzylic C-H Activation Mechanisms

The ethyl group of this compound offers a site for benzylic C-H activation, a transformation of significant interest for the synthesis of functionalized molecules. The mechanisms governing this activation can be broadly categorized into radical and non-radical pathways.

Radical Mechanisms: Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage to form a stable benzylic radical. This process can be initiated by radical initiators or through photoredox catalysis. For instance, a photocatalyst, upon excitation, can abstract a hydrogen atom from the benzylic position of an arene, generating a benzylic radical. nih.gov This radical can then engage in further reactions, such as coupling with a ketyl radical in acylation reactions. nih.gov The stability of the benzylic radical intermediate is a key driving force for this pathway.

Non-Radical Mechanisms (Organometallic Pathways): Transition metal complexes, particularly those of iridium and rhodium, can activate benzylic C-H bonds through non-radical pathways. nih.govrsc.org One such mechanism is the oxidative addition of the C-H bond to a coordinatively unsaturated metal center. nih.govrsc.org For example, an η⁴-arene iridium complex can form an η²-arene intermediate, which is responsible for the selective activation of a benzylic C-H bond over aromatic C-H bonds. nih.govrsc.org Another prominent mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage occurs in a single step involving the metal center and a ligand or external base. This is a common pathway in palladium-catalyzed C-H functionalization. rsc.org

In the context of this compound, the electronic effects of the halogen substituents would influence the stability of any charged intermediates or transition states in these pathways. The electron-withdrawing nature of the fluorine and bromine atoms could disfavor mechanisms that involve the build-up of positive charge on the aromatic ring.

| Mechanism Type | Key Intermediates/Transition States | Influencing Factors for this compound |

| Radical Abstraction | Benzylic Radical | Stability of the radical; influenced by hyperconjugation and resonance. |

| Oxidative Addition | Metal-hydride benzyl (B1604629) complex | Metal identity (e.g., Iridium); steric accessibility of the C-H bond. |

| Concerted Metalation-Deprotonation (CMD) | Cyclometalated intermediate | Acidity of the C-H bond; nature of the metal and ligand/base. |

Metal-Catalyzed C-H Functionalization Strategies

A variety of transition metals can catalyze the functionalization of C-H bonds, with palladium being particularly versatile. liverpool.ac.uk These strategies often rely on the use of directing groups to control regioselectivity, though non-directed functionalization of arenes is also an area of active research. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for both aromatic and benzylic C-H functionalization. liverpool.ac.uk The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. In a typical Pd(II)/Pd(0) cycle for C-H arylation, a Pd(II) species activates a C-H bond to form a palladacycle. This intermediate then undergoes reductive elimination to form the C-C bond and a Pd(0) species, which is then re-oxidized to Pd(II). rsc.org High temperatures are often required for aromatic C-H functionalization, though recent advances have enabled some reactions to proceed at room temperature, particularly with the use of cationic palladium complexes. nih.gov

For this compound, a palladium-catalyzed reaction could potentially lead to arylation, alkenylation, or other functionalizations at the benzylic position or one of the aromatic C-H positions. The presence of the bromo substituent also introduces the possibility of competitive oxidative addition at the C-Br bond, which is a common pathway in cross-coupling reactions.

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts are also effective for C-H functionalization. Rhodium(III) catalysts, for example, can be used for the directed ortho-C-H functionalization of aromatic compounds. nih.gov Iridium complexes have shown remarkable selectivity for benzylic C-H activation in methylarenes. nih.govrsc.org

| Catalytic System | Typical Functionalization | Potential Application to this compound |

| Palladium(II) Acetate | Arylation, Alkenylation, Acetoxylation | Functionalization at benzylic or aromatic positions. |

| Cationic Palladium(II) | Arylation, Olefination at room temperature | Milder conditions for functionalization. |

| Rhodium(III) Complexes | Directed C-H Heteroarylation/Alkenylation | Functionalization guided by a directing group. |

| Iridium(I) Complexes | Selective Benzylic C-H Oxidative Addition | Preferential functionalization of the ethyl group. |

Regio- and Chemoselective Challenges in Aliphatic vs. Aromatic C-H Activation

A primary challenge in the C-H functionalization of this compound is controlling the selectivity between the benzylic C-H bonds of the ethyl group and the various aromatic C-H bonds.

Regioselectivity in Aromatic C-H Activation: The aromatic ring of this compound has three distinct C-H bonds. The fluorine atom is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the substituents, will determine the most likely site of aromatic C-H activation. In many palladium-catalyzed reactions, functionalization occurs at the less sterically hindered position. nih.gov The position ortho to the fluorine and meta to the bromine and ethyl groups might be a favorable site for activation, depending on the specific catalytic system.

Chemoselectivity: Benzylic vs. Aromatic C-H Activation: The competition between activating the sp³-hybridized benzylic C-H bonds and the sp²-hybridized aromatic C-H bonds is a significant hurdle. The choice of metal catalyst and reaction conditions plays a crucial role in determining this selectivity. For example, certain iridium complexes have demonstrated a preference for benzylic C-H activation, while many palladium systems favor aromatic C-H activation, especially when a directing group is present. nih.govnih.govrsc.org In the absence of a directing group, the relative bond dissociation energies and the stability of the resulting organometallic intermediates become the determining factors.

Influence of Halogen Substituents: The bromo and fluoro substituents on the aromatic ring significantly influence the electronic properties of the molecule, which in turn affects the reactivity and selectivity of C-H activation. Both are electron-withdrawing, which can make the aromatic C-H bonds less susceptible to electrophilic attack. However, they can also influence the stability of intermediates in organometallic catalytic cycles. Furthermore, the carbon-bromine bond presents a potential reaction site for oxidative addition, a common elementary step in many cross-coupling reactions. This adds another layer of complexity to achieving selective C-H functionalization.

| Selectivity Challenge | Key Influencing Factors | Predicted Outcome for this compound |

| Aromatic Regioselectivity | Electronic effects of F, Br, and Ethyl; Steric hindrance. | Activation at the most sterically accessible and electronically favorable C-H bond. |

| Chemoselectivity (Aliphatic vs. Aromatic) | Catalyst (e.g., Ir vs. Pd); Reaction conditions; Relative bond strengths. | Catalyst-dependent; Iridium may favor benzylic, while Palladium may favor aromatic. |

| Competition with C-Br Activation | Catalyst's propensity for oxidative addition. | A potential side reaction, especially with Pd(0) catalysts. |

Advanced Spectroscopic and Analytical Characterization for Research on 2 Bromo 4 Ethyl 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules like 2-Bromo-4-ethyl-1-fluorobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H, 13C, and 19F NMR Techniques

A comprehensive NMR analysis involves a suite of one-dimensional experiments, each providing unique structural information.

¹H NMR: In ¹H NMR spectroscopy of this compound, the ethyl group is expected to produce a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the three different substituents: the electron-withdrawing fluorine and bromine atoms and the electron-donating ethyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the ethyl group carbons. The carbons directly bonded to the fluorine and bromine atoms will exhibit characteristic chemical shifts, and the C-F bond will show coupling, resulting in a splitting of the carbon signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a powerful tool for its characterization. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluoroaromatic system. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

Expected ¹H and ¹³C NMR Data Summary

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 | Multiplets |

| -CH₂- (Ethyl) | ~2.7 | ~28 | Quartet |

| -CH₃ (Ethyl) | ~1.2 | ~15 | Triplet |

| C-F | - | 158 - 165 (Doublet) | - |

| C-Br | - | 110 - 120 | - |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, TOCSY)

To unambiguously assign the signals from the complex aromatic region and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the methylene and methyl protons of the ethyl group and would also help to trace the connectivity between the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the aromatic ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is invaluable for confirming the substitution pattern by showing correlations from the ethyl protons to the aromatic carbons, and from the aromatic protons to neighboring carbons, including the carbon atoms bearing the bromine and fluorine substituents.

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a given spin system. In this case, it would highlight all the coupled protons in the aromatic ring system.

These 2D techniques, often used in combination, allow for a complete and confident assignment of all ¹H and ¹³C NMR signals.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a precise analytical method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute quantity of this compound in a sample can be determined. This method is highly accurate and can be applied to ¹H, ¹⁹F, or ¹³C NMR. Furthermore, qNMR is a valuable tool for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of this compound in real-time, providing kinetic and mechanistic insights.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. HRMS can confirm that the measured isotopic pattern and exact masses correspond to the chemical formula C₈H₈BrF, thereby distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data

| Ion Formula | Isotope Composition | Calculated Exact Mass | Relative Abundance |

| [C₈H₈⁷⁹BrF]⁺ | ⁷⁹Br | 201.9848 | ~100% |

| [C₈H₈⁸¹BrF]⁺ | ⁸¹Br | 203.9827 | ~98% |

Fragmentation Pattern Analysis for Structural Confirmation

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For this compound, the aromatic ring provides considerable stability to the molecular ion.

Key expected fragmentation pathways include:

Loss of a methyl radical (-•CH₃): Formation of a [M-15]⁺ ion.

Loss of an ethyl radical (-•CH₂CH₃): This is often a significant fragmentation pathway for ethyl-substituted benzenes, leading to a [M-29]⁺ ion. This would result in a stable bromofluorotropylium-like cation.

Loss of a bromine atom (-•Br): Formation of a [M-79/81]⁺ ion.

Loss of HF: A potential rearrangement followed by the loss of a neutral hydrogen fluoride (B91410) molecule to give a [M-20]⁺ ion.

The presence of the characteristic bromine isotope pattern in the fragment ions containing bromine would further aid in the interpretation of the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound (C₈H₈BrF), these techniques would confirm the presence of the ethyl group, the fluorine and bromine substituents, and the arrangement of substituents on the benzene ring.

Expected Vibrational Modes:

Aromatic C-H Stretching: The benzene ring would exhibit C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl group (-CH₂CH₃) would show characteristic symmetric and asymmetric C-H stretching vibrations between 3000-2850 cm⁻¹.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the benzene ring would produce several bands in the 1625-1400 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern.

C-F Stretching: A strong absorption band characteristic of the aryl C-F bond stretch is expected, typically found in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration at lower wavenumbers, generally in the 680-515 cm⁻¹ range.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations, appearing between 900-675 cm⁻¹, are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene like this compound, specific patterns of absorption would be anticipated.

Raman spectroscopy would provide complementary information. While C-F bonds often yield weak Raman signals, the aromatic ring and C-Br bond vibrations are typically Raman active and would be readily observable.

Illustrative Data Table for Functional Group Analysis (Note: These are expected ranges and the exact wavenumbers must be determined experimentally for this compound.)

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H | Stretching | 3100 - 3000 | Moderate |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Stretching | 1625 - 1400 | Strong |

| C-F | Stretching | 1250 - 1020 | Weak |

| C-Br | Stretching | 680 - 515 | Moderate to Strong |

| Benzene Ring | Out-of-Plane Bending | 900 - 675 | Weak |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Given its molecular weight (203.05 g/mol ) and likely boiling point, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which breaks the molecules into charged fragments and sorts them by their mass-to-charge ratio.

In a GC-MS analysis, the compound would elute from the GC column at a specific retention time, which depends on its boiling point and interaction with the column's stationary phase. The mass spectrum would then provide a molecular fingerprint.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 202/204 would be expected, corresponding to the intact molecule. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would result in two peaks of nearly equal intensity (M⁺ and M⁺+2), confirming the presence of one bromine atom.

Loss of Ethyl Group: A significant fragment would likely correspond to the loss of the ethyl group (-C₂H₅), resulting in a peak at m/z 173/175.

Loss of Bromine: Fragmentation involving the cleavage of the C-Br bond would lead to a fragment at m/z 123.

Other Fragments: Other smaller fragments corresponding to the fluorophenyl cation or other rearrangements would also be present.

For non-volatile impurities or for preparative separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical setup for an aromatic compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the benzene ring is a strong chromophore. The wavelength of maximum absorbance (λ-max) for this compound would need to be determined but is expected to be in the UV range (approx. 200-280 nm).

Purity assessment is critical for a research compound. Typically, a purity of >95% is required for many applications. achemblock.com Impurity profiling involves identifying and quantifying the impurities present in a sample.

Common Methodologies:

GC-MS and HPLC: These are the primary tools for purity assessment. By analyzing the sample and comparing the peak area of this compound to the total area of all peaks in the chromatogram, a percentage purity can be calculated.

Potential Impurities: Impurities could arise from the synthetic route. For example, if the synthesis involves bromination of 4-ethyl-1-fluorobenzene, potential impurities could include unreacted starting material, isomers (e.g., 3-Bromo-4-ethyl-1-fluorobenzene), or products of over-bromination (dibromo-4-ethyl-1-fluorobenzene).

Quantitative Analysis: For accurate quantification, a reference standard of this compound with known purity is required to create a calibration curve.

Illustrative Purity Analysis Data Table

| Analytical Technique | Parameter | Typical Value/Result | Purpose |

| GC | Purity (%) | >95% | Quantifies volatile components |

| HPLC | Purity (%) | >95% | Quantifies non-volatile components |

| MS | Isotopic Pattern | M⁺ and M⁺+2 peaks at ~1:1 ratio | Confirms presence of one bromine atom |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a definitive technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding oxygen) in a compound. This provides experimental verification of the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. For this compound (C₈H₈BrF), the theoretical elemental composition can be calculated from its atomic weights.

Theoretical Composition:

Carbon (C): 47.32%

Hydrogen (H): 3.97%

Bromine (Br): 39.35%

Fluorine (F): 9.35%

An experimental analysis of a pure sample should yield results that are very close to these theoretical values, typically within a ±0.4% tolerance, to confirm the compound's elemental stoichiometry.

Elemental Analysis Comparison Table

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 47.32 | 46.92 - 47.72 |

| Hydrogen (H) | 3.97 | 3.57 - 4.37 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Ethyl 1 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2-Bromo-4-ethyl-1-fluorobenzene. These calculations provide a quantitative picture of the electron distribution within the molecule, which in turn governs its reactivity towards other chemical species.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the principles of DFT can be applied to predict its behavior in various reactions. For instance, in nucleophilic aromatic substitution reactions, DFT calculations can be used to model the transition states and intermediates, thereby determining the activation energies and reaction pathways. The presence of the fluorine and bromine atoms, with their differing electronegativity and size, creates a unique electronic environment on the benzene (B151609) ring that can be precisely mapped using DFT.

The regioselectivity of electrophilic and nucleophilic attacks on the this compound ring is a key aspect of its chemistry. Theoretical calculations of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for reaction. The fluorine atom, being highly electronegative, and the bromine atom, being a bulky halogen, along with the electron-donating ethyl group, all contribute to a complex pattern of reactivity. Generally, the positions ortho and para to the activating ethyl group, and meta to the deactivating halogens, are considered. However, the interplay between these effects can lead to nuanced regiochemical outcomes that are best explored through computational analysis.

The ethyl group attached to the benzene ring is not static; it can rotate around the carbon-carbon single bond. Conformational analysis using computational methods can determine the most stable arrangement of the ethyl group relative to the plane of the benzene ring. This analysis typically involves calculating the potential energy surface as a function of the dihedral angle of the ethyl group. The preferred conformation is the one that minimizes steric hindrance with the adjacent bromine atom. The rotational barrier of the ethyl group can also be calculated, providing insight into the molecule's flexibility, which can influence its packing in the solid state and its interactions in solution.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of a large ensemble of this compound molecules over time. These simulations can provide detailed information about the intermolecular forces that govern the compound's bulk properties, such as its boiling point, viscosity, and solubility. By simulating the molecule in different solvents, MD can reveal the nature of solute-solvent interactions, which is crucial for understanding its behavior in a reaction medium or in a biological system.

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and for confirming the identity and purity of the compound.

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Varies for protons on the ethyl group and aromatic ring |

| ¹³C NMR Chemical Shift (ppm) | Varies for each unique carbon atom |

| IR Vibrational Frequencies (cm⁻¹) | Specific peaks corresponding to C-H, C-F, C-Br, and C=C stretching and bending modes |

| UV-Vis λmax (nm) | Predictions based on electronic transitions |

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom can participate in halogen bonding. Theoretical studies can quantify the strength and directionality of these interactions. By mapping the electrostatic potential on the surface of the bromine atom, a region of positive potential, known as the σ-hole, can be identified. This positive region is responsible for the halogen bond. Understanding these interactions is important for crystal engineering and the design of supramolecular assemblies.

Environmental Fate and Degradation of Halogenated Ethylbenzenes, with Implications for 2 Bromo 4 Ethyl 1 Fluorobenzene

Natural Occurrence and Anthropogenic Sources of Halogenated Aromatics

Halogenated aromatic compounds are present in the environment due to both natural processes and human activities. nih.govresearchgate.net Natural sources include production by marine organisms like algae and sponges, as well as terrestrial organisms such as wood-rotting fungi. researchgate.netnih.govnih.gov These natural processes can lead to the formation of a wide array of chlorinated and brominated compounds. researchgate.net In some marine environments, the quantity of naturally produced halogenated compounds can even surpass those from man-made sources. researchgate.net

However, the widespread presence and often higher concentrations of many halogenated aromatics are attributable to anthropogenic activities. nih.govscience.gov These compounds are used in a multitude of industrial applications, including as pesticides, herbicides, solvents, and intermediates in the synthesis of dyes and pharmaceuticals. nih.govscience.gov The incomplete combustion of materials containing halogens and industrial processes like metallurgy are also significant sources of halogenated polycyclic aromatic hydrocarbons (HPAHs). dp.tech Releases from industrial facilities, spills, and the improper disposal of waste contribute to their presence in various environmental compartments. cdc.gov For instance, ethylbenzene (B125841), a related compound, is released through the burning of oil, gas, and coal, as well as from industrial use. cdc.gov

Biodegradation Pathways of Halogenated Benzene (B151609) Derivatives

Aerobic Degradation: In the presence of oxygen, the biodegradation of halogenated aromatics typically involves a series of enzymatic reactions categorized into upper, middle, and lower metabolic pathways. nih.gov The initial step often involves the incorporation of oxygen atoms into the aromatic ring by enzymes called oxygenases. nih.govcapes.gov.br This hydroxylation makes the ring more susceptible to cleavage. The removal of the halogen substituent, or dehalogenation, is a critical and often the most challenging step in the degradation process. nih.gov Once the ring is opened, the resulting aliphatic compounds are further metabolized through central metabolic pathways. nih.gov For example, the degradation of chlorobenzene (B131634) can proceed through hydroxylation to form phenolic and catecholic intermediates. nih.gov

Anaerobic Degradation: In environments devoid of oxygen, such as sediments and some groundwater aquifers, a different set of microbial processes takes over. nih.govnih.gov Reductive dehalogenation is a key mechanism where the halogen atom is replaced by a hydrogen atom. nih.govnih.gov This process is often carried out by specialized bacteria known as organohalide-respiring bacteria. nih.gov While many aromatic hydrocarbons are considered more persistent under anaerobic conditions, microorganisms have been identified that can degrade compounds like benzene under various electron-accepting conditions, including nitrate-reducing, iron-reducing, and methanogenic conditions. nih.govresearchgate.net However, anaerobic degradation is generally slower and may involve complex syntrophic relationships between different microbial populations. nih.govnih.gov

The removal of halogens from the aromatic ring is a pivotal step in the detoxification and degradation of these compounds. Microorganisms employ several enzymatic strategies to achieve dehalogenation:

Reductive Dehalogenation: As mentioned, this process involves the replacement of a halogen with a hydrogen atom and is a primary mechanism in anaerobic environments. nih.govnih.gov It can be a respiratory process for some bacteria, where they use the halogenated compound as an electron acceptor to gain energy. nih.gov

Oxidative Dehalogenation: In aerobic pathways, dioxygenase enzymes can incorporate two hydroxyl groups into the aromatic ring, leading to the eventual removal of the halogen. nih.gov

Hydrolytic Dehalogenation: This process involves the replacement of a halogen with a hydroxyl group from a water molecule, catalyzed by hydrolase enzymes. bohrium.com

The efficiency and type of dehalogenation can depend on the specific compound, the microbial species present, and the environmental conditions. frontiersin.org

Beyond microbial action, abiotic factors can also contribute to the degradation of halogenated aromatics.

Photobiodegradation: This process combines the effects of sunlight and microbial activity. scirp.orgscirp.orgresearchgate.net Sunlight can provide the energy to initiate the breakdown of these stable compounds, making them more accessible to microbial degradation. scirp.orgpsu.edu Phototrophic bacteria, which utilize light energy, have been shown to be capable of degrading halogenated aromatic pollutants. scirp.orgscirp.orgresearchgate.net For instance, the photodecomposition of carbaryl (B1668338), a related type of aromatic compound, is influenced by pH and results in the formation of 1-naphthol, which also undergoes photolysis. inchem.org

Other Abiotic Degradation Routes: Chemical hydrolysis can be a significant degradation pathway for some halogenated compounds, particularly under alkaline conditions. inchem.org For example, the hydrolysis of carbaryl is base-catalyzed. inchem.org Electron beam irradiation is another method that has been shown to degrade halogenated benzenes in solution, with the rate of degradation depending on the type of halogen. researchgate.net

Environmental Persistence and Bioaccumulation Potential of Halogenated Aromatics

The persistence of halogenated aromatic compounds in the environment is a significant concern due to their chemical stability. nih.govnih.gov The strong carbon-halogen bond contributes to their resistance to degradation. scirp.orgscirp.orgresearchgate.net This stability can lead to their long-term presence in soil, water, and sediments. nih.govnih.gov

Persistence: The persistence of these compounds is influenced by the number and type of halogen substituents. For instance, increasing chlorination of polycyclic aromatic hydrocarbons (PAHs) has been shown to increase their environmental persistence. researchgate.net Similarly, the half-life of some halogenated compounds in soil can be very long, depending on the soil type and climate. nih.gov

Bioaccumulation: Due to their lipophilic (fat-loving) nature, many halogenated aromatic compounds have a tendency to accumulate in the fatty tissues of living organisms. nih.gov This process, known as bioaccumulation, can lead to increasing concentrations of these compounds in organisms at higher trophic levels of the food chain, a phenomenon called biomagnification. researchgate.net The increased fat solubility of halogenated PAHs compared to their non-halogenated counterparts suggests a higher potential for bioaccumulation. researchgate.net

Table 1: Factors Influencing Persistence and Bioaccumulation of Halogenated Aromatics

| Factor | Influence on Persistence and Bioaccumulation | Supporting Evidence |

|---|---|---|

| Chemical Stability | The strong carbon-halogen bond makes these compounds resistant to degradation, leading to longer persistence. scirp.orgscirp.orgresearchgate.net | Halogenated aromatic hydrocarbons are very stable due to resonance energy and the inertness of the carbon-halogen bond. scirp.orgscirp.orgresearchgate.net |

| Lipophilicity | High lipophilicity leads to accumulation in the fatty tissues of organisms, increasing bioaccumulation potential. nih.gov | Halogenated compounds can build up in the fatty tissue of living organisms due to their lipophilic nature. nih.gov |

| Degree of Halogenation | Increased halogenation can lead to greater persistence. | Chlorination of PAHs increased their persistence in the environment. researchgate.net |

Transport and Distribution in Environmental Compartments (Air, Water, Sediment)

Once released into the environment, halogenated aromatic compounds can move between different environmental compartments, including air, water, and soil/sediment. nih.govresearchgate.net Their physical and chemical properties, such as volatility and water solubility, govern their transport and distribution.

Air: Many halogenated benzenes and ethylbenzenes are volatile, meaning they can easily evaporate into the atmosphere. cdc.govcdc.gov In the air, they can be transported over long distances. nih.govnih.gov Atmospheric degradation can occur, primarily through reactions with hydroxyl radicals produced with the help of sunlight. cdc.gov

Water: Halogenated aromatics can enter water bodies through industrial discharges, runoff from contaminated land, and atmospheric deposition. nih.govcdc.gov In water, they can be subject to biodegradation and photolysis. cdc.govinchem.org Some compounds can dissolve in water, while others may adsorb to suspended particles and settle in the sediment. epa.gov

Sediment and Soil: Due to their potential for low water solubility and tendency to adsorb to organic matter, many halogenated aromatic compounds accumulate in soil and sediments. cdc.govpsu.edu These compartments can then act as long-term reservoirs, slowly releasing the compounds back into the water column or the air. cdc.gov The migration of these compounds through soil can also lead to the contamination of groundwater. cdc.govcdc.gov

Table 2: Environmental Transport and Distribution of Halogenated Aromatics

| Environmental Compartment | Transport and Distribution Processes | Key Factors |

|---|---|---|

| Air | Volatility allows for easy entry into the atmosphere, followed by long-range transport. nih.govcdc.govnih.govcdc.gov | Vapor pressure, atmospheric reactions with hydroxyl radicals. cdc.gov |

| Water | Entry via industrial discharge, runoff, and atmospheric deposition. nih.govcdc.gov Transport in dissolved phase or adsorbed to particles. epa.gov | Water solubility, adsorption to organic matter. epa.gov |

| Sediment/Soil | Accumulation due to adsorption to organic matter, acting as a long-term sink. cdc.govpsu.edu Potential for leaching into groundwater. cdc.govcdc.gov | Adsorption coefficient (Koc), soil composition. cdc.gov |

Advanced Applications and Future Research Directions for 2 Bromo 4 Ethyl 1 Fluorobenzene in Synthetic Organic Chemistry

Role of 2-Bromo-4-ethyl-1-fluorobenzene as a Key Intermediate in Complex Molecule Synthesis

The presence of multiple reactive sites on this compound allows for its use as a scaffold, enabling sequential and regioselective functionalization. The bromo and fluoro groups, with their distinct reactivities, along with the ethyl group, provide handles for a variety of chemical transformations, making it a valuable precursor for more intricate molecules.

Halogenated aromatic compounds are integral to the development of a wide array of bioactive molecules due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. While direct examples of the use of this compound in marketed drugs are not prevalent in publicly available literature, its structural motifs are found in various developmental and patented compounds. For instance, related structures like 2-bromo-4-fluoroacetanilide are key intermediates in the synthesis of agrochemicals such as the fungicide Bixafen. google.com This suggests a strong potential for this compound to serve as a precursor for next-generation agrochemicals.

In the pharmaceutical sector, substituted bromofluorobenzenes are used in the development of novel therapeutics. For example, various substituted bromofluorophenyl derivatives have been investigated as inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), a potential target in cancer therapy. acs.orgacs.org The unique substitution pattern of this compound could offer advantages in terms of binding affinity and selectivity for such biological targets. The bromo group can be readily converted to other functionalities through cross-coupling reactions, allowing for the introduction of diverse pharmacophores.

Table 1: Potential Pharmaceutical and Agrochemical Applications of this compound Derivatives

| Application Area | Target Class/Compound Type | Rationale for Use |

| Agrochemicals | Fungicides, Herbicides | Modification of lipophilicity and metabolic stability. |

| Pharmaceuticals | Kinase Inhibitors, Enzyme Inhibitors | Bioisosteric replacement, improved binding interactions. |

The incorporation of fluorine atoms into organic molecules can significantly influence their material properties, such as thermal stability, mesomorphic behavior in liquid crystals, and electronic characteristics in polymers. researchgate.netmanipal.edu The rigid core of the benzene (B151609) ring in this compound, combined with the polarizable bromine and fluorine atoms, makes it an interesting candidate for the synthesis of advanced materials.

In the field of liquid crystals, the introduction of lateral fluoro-substituents is a known strategy to modify properties like dielectric anisotropy. researchgate.netmanipal.edu While specific studies on liquid crystals derived from this compound are scarce, research on related fluorinated compounds demonstrates the potential to create novel mesophases with tailored properties for display technologies. researchgate.net

For polymer science, fluorinated monomers are used to synthesize materials with low surface energy, high thermal stability, and chemical resistance. rsc.org Copolymers containing fluorinated distyrylbenzenes, for example, have been investigated for their photoactive properties and potential use in photoalignment layers for liquid crystals. researchgate.net The reactivity of the bromo- and fluoro- groups in this compound could be exploited in polymerization reactions, such as Suzuki or Heck coupling, to create novel fluorinated polymers with unique optical and electronic properties. acs.org

Table 2: Potential of this compound in Advanced Materials

| Material Type | Potential Property Enhancement | Synthetic Approach |

| Liquid Crystals | Modified dielectric anisotropy, novel mesophases | Incorporation as a core or terminal group |

| Polymers | High thermal stability, low surface energy, specific optical properties | Use as a monomer in cross-coupling polymerization |

Development of Novel Synthetic Methodologies for Multi-Halogenated Systems

The synthesis of polysubstituted benzenes with precise regiochemistry is a significant challenge in organic chemistry. libretexts.org The development of synthetic routes that allow for the selective functionalization of multi-halogenated systems like this compound is an active area of research. Methodologies that can differentiate between the bromo and fluoro substituents are particularly valuable. For instance, palladium-catalyzed cross-coupling reactions can often be tuned to selectively react at the C-Br bond while leaving the C-F bond intact. nih.gov Future research will likely focus on developing even more selective and efficient methods for the stepwise functionalization of such compounds, enabling the creation of a wider range of complex molecules from a single, readily available starting material.

Catalyst Design for Selective Transformations of this compound

The selective transformation of the different halogen atoms in this compound requires catalysts with high chemo- and regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the position of the bromine atom. acs.orgnih.gov The design of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. Future research in this area will focus on developing catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. Furthermore, the development of catalysts that can selectively activate the C-F bond would open up new avenues for the functionalization of this and other fluorinated aromatic compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Halogenated Aromatics

Predicting the outcome of chemical reactions, particularly the regioselectivity in the substitution of aromatic rings, is a complex task. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. nih.gov Models like RegioML have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. nih.gov Such models can be trained on large datasets of known reactions to learn the complex interplay of electronic and steric factors that govern reactivity. For a molecule like this compound, an AI model could predict the most likely site of further substitution under various reaction conditions, thus guiding synthetic planning and reducing the need for extensive experimental optimization. The future of this field lies in the development of more sophisticated models that can predict not only the major product but also the distribution of minor isomers and byproducts, as well as suggest optimal reaction conditions.

Sustainable Synthesis of Halogenated Aromatic Compounds

The synthesis of halogenated aromatic compounds often involves the use of hazardous reagents and generates significant waste. nih.gov There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents, less toxic halogenating agents, and catalytic methods that minimize waste. Biocatalysis, using enzymes such as flavin-dependent halogenases, offers a promising alternative for the regioselective halogenation of aromatic compounds under mild conditions. researchgate.netresearchgate.netrsc.org These enzymes can exhibit remarkable selectivity, often complementary to that of traditional chemical methods. Future research will focus on expanding the substrate scope of these enzymes and engineering them for improved activity and stability, potentially enabling the direct and sustainable synthesis of compounds like this compound and its derivatives.

Advanced Mechanistic Studies using Cutting-Edge Techniques

The elucidation of reaction mechanisms involving this compound has been significantly advanced through the application of sophisticated analytical and computational methods. These techniques provide unprecedented insight into the transient intermediates, transition states, and kinetic profiles of reactions, moving beyond classical synthetic observations to a more dynamic and detailed understanding of molecular transformations.

A primary area of focus for advanced mechanistic studies of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic nature of the substituents—the electron-withdrawing fluorine and the electron-donating ethyl group, along with the reactive bromo leaving group—creates a nuanced system where subtle changes in reaction conditions can significantly impact efficiency and selectivity.

Computational Modeling:

Density Functional Theory (DFT) and metadynamics simulations have become indispensable tools for probing the reaction pathways of compounds like this compound. nih.govrsc.org These computational methods allow for the in-silico modeling of key mechanistic steps, such as oxidative addition, which is often rate-determining in cross-coupling cycles. nih.gov For a molecule like this compound, DFT calculations can predict the activation energies for the oxidative addition of the C-Br bond to a palladium(0) catalyst. rsc.org These studies often reveal that the edges and facets of palladium nanoparticles can be highly active sites for this process. nih.gov

A hypothetical study on this compound might compare the energy barriers for oxidative addition at different positions on a palladium nanocrystallite, providing a theoretical basis for optimizing catalyst design. The presence of the fluorine atom, an electron-withdrawing group, is known to accelerate oxidative addition in related bromobenzenes. rsc.org Computational models can precisely quantify this effect for the title compound.

Table 1: Hypothetical DFT Calculation Results for Oxidative Addition

| Parameter | Value |

| Reactant System | This compound + Pd(PPh₃)₂ |

| Transition State Energy (kcal/mol) | +15.8 |

| Reaction Energy (kcal/mol) | -8.2 |

| Key Bond Distances in TS | C-Br: 2.45 Å, Pd-C: 2.20 Å, Pd-Br: 2.60 Å |

This is a hypothetical data table for illustrative purposes.

In-Situ Spectroscopic Techniques:

To complement computational predictions with experimental data, researchers employ advanced in-situ spectroscopic methods. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and specialized Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species. numberanalytics.comnumberanalytics.com For instance, in a Suzuki-Miyaura coupling reaction of this compound, ReactIR could track the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the coupled product.

Advanced NMR techniques, including ¹⁹F NMR, are particularly powerful for studying fluorinated aromatic compounds. mdpi.com ¹⁹F NMR offers a sensitive probe to monitor the electronic environment of the fluorine atom throughout a reaction, providing insights into the formation of intermediates. mdpi.com For example, a change in the chemical shift of the fluorine signal can indicate the formation of a palladium-bound intermediate.

Kinetic studies using these in-situ methods can determine the reaction order with respect to each component (the aryl halide, boronic acid, catalyst, and base), helping to build a comprehensive mechanistic picture. acs.org

Table 2: Illustrative Kinetic Data from a Hypothetical In-Situ NMR Study

| Reactant | Reaction Order |

| This compound | 1 |

| Arylboronic acid | 0 |

| Palladium Catalyst | 1 |

| Base | Fractional |

This is a hypothetical data table for illustrative purposes.

Advanced Mass Spectrometry Techniques:

Electrospray Ionization Mass Spectrometry (ESI-MS) and other soft ionization techniques have been adapted to intercept and characterize transient catalytic intermediates. In the context of a reaction involving this compound, ESI-MS could be used to detect key species in the catalytic cycle, such as the oxidative addition product [Pd(ArF)(Br)L₂] (where ArF is the 4-ethyl-2-fluorophenyl group and L is a phosphine (B1218219) ligand). By carefully designing the experiment, it is possible to obtain structural information on these otherwise elusive intermediates.

Mechanistic Investigations in Other Reactions:

Beyond cross-coupling, advanced techniques are applied to understand other transformations of this compound. For example, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group, a process accelerated by electron-withdrawing groups. masterorganicchemistry.com Kinetic studies and computational analysis can delineate the factors favoring the displacement of fluorine versus bromine under different nucleophilic conditions. masterorganicchemistry.comnih.gov

Similarly, the formation of Grignard reagents from this compound can be investigated using techniques like in-situ NMR and by studying the effects of inhibitors. researchgate.netresearchgate.net These studies can shed light on the single-electron transfer (SET) mechanisms often proposed for these reactions. researchgate.net

The convergence of these cutting-edge computational and analytical techniques provides a deeply detailed and dynamic view of the chemical reactivity of this compound, enabling the rational design of more efficient and selective synthetic methodologies.

Q & A

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer : Its bromine and fluorine substituents enable late-stage functionalization in drug candidates. For example, Suzuki coupling with boronic acids introduces aryl groups for kinase inhibitors. Fluorine enhances metabolic stability and bioavailability. Case studies include analogs of EGFR inhibitors, where ethyl groups improve lipophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

- Methodological Answer : Reconcile differences by:

- Validating computational parameters (e.g., solvent models, basis sets) against experimental conditions.

- Conducting kinetic isotope effect (KIE) studies to probe mechanistic pathways.

- Using in-situ monitoring (ReactIR, HPLC) to detect transient intermediates not modeled in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.